molecular formula C8H4BrF3O3 B1283664 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid CAS No. 251300-31-9

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Cat. No. B1283664
CAS RN: 251300-31-9
M. Wt: 285.01 g/mol
InChI Key: RXZMPNQNKZGQAY-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, commonly known as BTB, is a chemical compound used in various fields of research and industry. It has the molecular formula C8H4BrF3O3 and a molecular weight of 285.01 g/mol .


Molecular Structure Analysis

The InChI string for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15) . The SMILES string is C(F)(F)(F)C1=C(O)C(C(O)=O)=CC(Br)=C1 .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is often associated with a range of pharmacological activities. This compound could be used as a precursor in the synthesis of FDA-approved drugs, particularly those where the trifluoromethyl group acts as a pharmacophore . Its role in drug development is crucial due to its potential to improve the biological activity and metabolic stability of pharmaceuticals.

Organic Synthesis

In organic chemistry, this compound can serve as a building block for complex molecules. Its benzylic position is reactive, allowing for various substitutions and functional group transformations that are essential in the synthesis of more complex organic compounds .

properties

IUPAC Name

5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMPNQNKZGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231355
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

CAS RN

251300-31-9
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251300-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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